Evidence 1: Comparative Degradation Kinetics in the Presence of Ascorbic Acid
In a direct head-to-head HPLC study evaluating the stability of six azo food dyes, Brilliant Black BN exhibited a significantly higher degradation rate constant in the presence of 500 mg/L ascorbic acid. The measured rate constant (k) for Brilliant Black BN was 0.86 day⁻¹, compared to 0.015 day⁻¹ for Brilliant Blue FCF, 0.010 day⁻¹ for Chinoline Yellow, and 0.017 day⁻¹ for both Patent Blue V and Tartrazine [1]. This represents a 57-fold increase in degradation rate relative to Brilliant Blue FCF.
| Evidence Dimension | First-order degradation rate constant (k) in model solution with 500 mg/L ascorbic acid |
|---|---|
| Target Compound Data | k = 0.86 day⁻¹ (t₁/₂ = 0.8 days) |
| Comparator Or Baseline | Brilliant Blue FCF: k = 0.015 day⁻¹; Chinoline Yellow: k = 0.010 day⁻¹; Patent Blue V: k = 0.017 day⁻¹; Tartrazine: k = 0.017 day⁻¹ |
| Quantified Difference | 57.3× higher rate constant than Brilliant Blue FCF |
| Conditions | Model aqueous solution containing 500 mg/L ascorbic acid; analysis by HPLC-DAD and UV-Vis spectrometry; first-order kinetics validated over 4-day interval [1] |
Why This Matters
This quantitative instability profile is critical for analysts developing methods for ascorbic acid-containing products (e.g., fortified beverages, fruit juices); using this standard is essential to accurately model and account for analyte loss during sample preparation and storage.
- [1] Kostić, V., Stafilov, T., & Stojanoski, K. (2008). HPLC investigation of the degradation of some artificial azo food colorants in the presence of ascorbic acid. Contributions, Section of Mathematical and Technical Sciences, MANU, XXIX(1–2), 89–98. View Source
